![molecular formula C13H14N2O2 B2654503 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone CAS No. 241127-10-6](/img/structure/B2654503.png)
1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone”, commonly known as PEP, is a novel organic molecule with promising potential in various scientific fields. It is a colorless liquid with a pleasant odor .
Physical and Chemical Properties Analysis
PEP has a molecular weight of 230.267. It is a colorless, clear, oily liquid with a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazole derivatives, including compounds with structures similar to 1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone, have been synthesized and evaluated for their antimicrobial activity. Studies have shown significant antimicrobial efficacy against gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential in addressing microbial resistance (Desai, Pandya, & Vaja, 2017).
Fungicidal Activity
Research on pyrazole derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties indicates moderate inhibitory activity against plant-pathogenic fungi, suggesting applications in agriculture for crop protection (Liu, He, Kai, Li, & Zhu, 2012).
Solid-State and Electronic Structure
The crystal and electronic structure of pyrazole derivatives, such as 4-acetylpyrazole, have been explored, revealing insights into intermolecular interactions and potential applications in material science for designing new molecular materials (Frey, Schoeller, & Herdtweck, 2014).
Antimicrobial and Antioxidant Agents
Several pyrazole chalcones have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies underline the therapeutic potential of pyrazole derivatives in treating infectious diseases and managing oxidative stress (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Fluorescent Chemosensors
Pyrazoline derivatives have been developed as fluorescent chemosensors for metal ions, demonstrating the versatility of pyrazole-based compounds in analytical chemistry for detecting and quantifying metal ions in various environments (Khan, 2020).
Propriétés
IUPAC Name |
1-[5-(1-phenoxyethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(17-12-6-4-3-5-7-12)13-8-9-14-15(13)11(2)16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZYDJRUMCONEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C(=O)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)
![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)
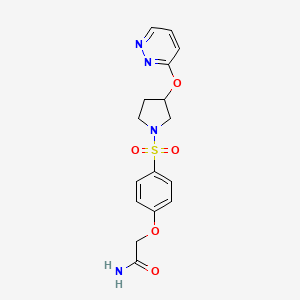
![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)

![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)
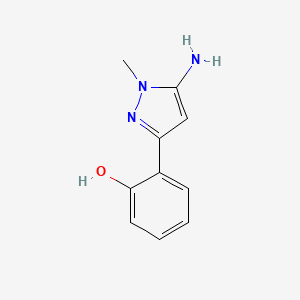
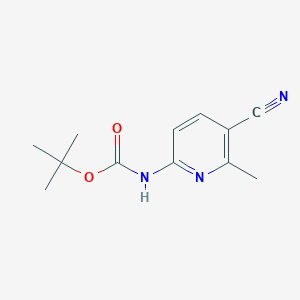
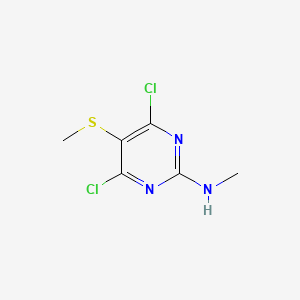
![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)
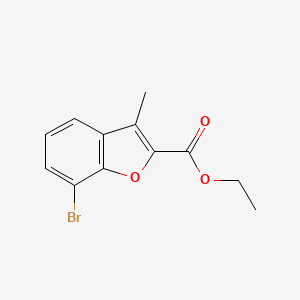
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)
![N1-(2-ethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2654443.png)
